4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a quinazoline core, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline core through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl and furan groups via substitution reactions. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the quinazoline core can produce hydroxylated derivatives.
Scientific Research Applications
4-({1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique chemical properties may allow it to interact with specific biological targets, offering therapeutic potential.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The chlorophenyl and furan groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
What sets 4-({1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a quinazoline core and a furan ring is relatively rare, providing a unique scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C28H22ClN3O4 |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H22ClN3O4/c29-22-13-9-20(10-14-22)17-31-25-6-2-1-5-24(25)27(34)32(28(31)35)18-19-7-11-21(12-8-19)26(33)30-16-23-4-3-15-36-23/h1-15H,16-18H2,(H,30,33) |
InChI Key |
RSOZJQUCIZFSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.